Methyl 5-piperidin-2-yl-1,3,4-thiadiazole-2-carboxylate;hydrochloride
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Overview
Description
Methyl 5-piperidin-2-yl-1,3,4-thiadiazole-2-carboxylate;hydrochloride is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-piperidin-2-yl-1,3,4-thiadiazole-2-carboxylate;hydrochloride typically involves the reaction of piperidine with a thiadiazole derivative. One common method involves the use of methyl hydrazinecarbodithioate and a suitable piperidine derivative under controlled conditions to form the desired product . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-piperidin-2-yl-1,3,4-thiadiazole-2-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the piperidine ring can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, sodium borohydride, and various nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted thiadiazole compounds. These products can be further utilized in various applications depending on their chemical properties.
Scientific Research Applications
Methyl 5-piperidin-2-yl-1,3,4-thiadiazole-2-carboxylate;hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in treating various diseases.
Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows for the development of novel drugs with improved efficacy and safety profiles.
Industrial Chemistry: The compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of Methyl 5-piperidin-2-yl-1,3,4-thiadiazole-2-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3,4-thiadiazole: This compound shares the thiadiazole ring structure and has similar biological activities.
1,2,4-Oxadiazole: Another heterocyclic compound with similar reactivity and applications.
Piperidine Derivatives: Compounds containing the piperidine ring, which exhibit similar pharmacological properties.
Uniqueness
Methyl 5-piperidin-2-yl-1,3,4-thiadiazole-2-carboxylate;hydrochloride is unique due to its specific combination of the piperidine ring and thiadiazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
methyl 5-piperidin-2-yl-1,3,4-thiadiazole-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S.ClH/c1-14-9(13)8-12-11-7(15-8)6-4-2-3-5-10-6;/h6,10H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGROVWQUOGVEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN=C(S1)C2CCCCN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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